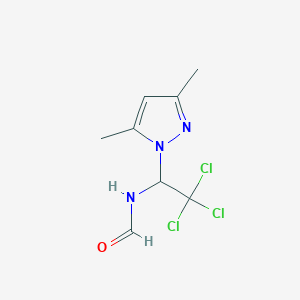
N-(2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)formamide is a chemical compound with the following structural formula:
Linear Formula: C16H18Cl3N5O2S
It belongs to the class of formamides and contains trichloromethyl, pyrazole, and dimethyl groups
Preparation Methods
Synthetic Routes: The synthetic preparation of N-(2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)formamide involves several steps. One common route includes the reaction of 3,5-dimethyl-1H-pyrazole with trichloroacetyl chloride, followed by treatment with formamide. The reaction proceeds under specific conditions to yield the desired product.
Industrial Production: While industrial-scale production methods are not widely documented, researchers and early discovery chemists have access to this compound as part of a collection of rare and unique chemicals .
Chemical Reactions Analysis
N-(2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)formamide can undergo various chemical reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The trichloromethyl group can be substituted with other moieties.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major products formed from these reactions depend on the specific reaction conditions and substituents.
Scientific Research Applications
Chemistry::
- Used as a building block in organic synthesis.
- Investigated for its reactivity in various reactions.
- Limited research, but potential applications in drug discovery.
- May interact with biological targets due to its unique structure.
- N-(2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)formamide could find applications in specialty chemicals or materials.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an area of study. Researchers explore its interactions with cellular components, receptors, and pathways.
Comparison with Similar Compounds
N-(2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)formamide is unique due to its specific combination of functional groups. Similar compounds include:
Properties
CAS No. |
93554-38-2 |
|---|---|
Molecular Formula |
C8H10Cl3N3O |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(3,5-dimethylpyrazol-1-yl)ethyl]formamide |
InChI |
InChI=1S/C8H10Cl3N3O/c1-5-3-6(2)14(13-5)7(12-4-15)8(9,10)11/h3-4,7H,1-2H3,(H,12,15) |
InChI Key |
VRUGHVZRYPPXEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(C(Cl)(Cl)Cl)NC=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















